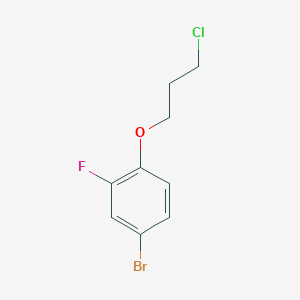

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene

Description

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene (CAS: 181807-91-0) is a halogenated aromatic ether with the molecular formula C₉H₉BrClFO and a molecular weight of 267.52 g/mol . Its structure features a benzene ring substituted with bromine at the C4 position, fluorine at C2, and a 3-chloropropoxy group at C1. Key identifiers include:

This compound is utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name |

4-bromo-1-(3-chloropropoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBJQCMHFQLWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181807-91-0 | |

| Record name | 4-bromo-1-(3-chloropropoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 3-chloropropyl bromide.

Etherification Reaction: The key step in the synthesis is the etherification reaction, where 4-bromo-2-fluorophenol is reacted with 3-chloropropyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the ether linkage.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the halogen atoms under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the halogen atoms or the aromatic ring, resulting in the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene has several scientific research applications, including:

Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique halogenated structure can enhance the bioactivity and pharmacokinetic properties of drug candidates.

Material Science: The compound can be used in the development of advanced materials, such as liquid crystals, polymers, and organic semiconductors. Its halogenated aromatic structure can impart desirable electronic and optical properties to these materials.

Chemical Biology: The compound can be employed as a probe or ligand in chemical biology studies to investigate biological pathways and molecular interactions. Its halogenated structure can facilitate the incorporation of radiolabels for imaging and diagnostic applications.

Industrial Chemistry: The compound can be utilized as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. In material science, the compound’s electronic and optical properties can be attributed to the conjugated aromatic system and the presence of halogen atoms, which influence the molecular orbitals and energy levels.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of 3-Chloropropoxy-Containing Compounds

Key Observations:

Substituent Positioning: The antiproliferative activity of compound 8m highlights the importance of substituent placement, with dual substitutions at C3’/C4’ positions on the anilino group enhancing activity compared to single substitutions .

Halogen Influence: The presence of bromine and fluorine in this compound may confer distinct electronic and steric effects compared to non-halogenated analogues like 4c, though direct activity data for the former is lacking .

Alkoxy Chain Length and Bioactivity

The length and halogenation of the alkoxy chain significantly impact biological efficacy. For example:

- Compounds with a 3-chloropropoxy group at C7 (e.g., 8h-r ) demonstrated superior antiproliferative activity in MVECs compared to those with shorter (ethoxy) or longer (pentyloxy) chains .

Physicochemical and Commercial Considerations

- Stability and Availability : The discontinuation of this compound in commercial catalogs contrasts with structurally simpler analogues (e.g., 4c ), which remain accessible. This may reflect synthesis challenges or instability due to its halogen-rich structure.

- Synthetic Yields : While 4c was synthesized in up to 73% yield , the target compound’s synthesis (as per patent methods) involves multiple steps with moderate efficiency, such as a 20% yield in Example 166 of EP 4374877 .

Biological Activity

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on toxicity, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₄BrClF

- Molecular Weight : 319.63 g/mol

- Structure : The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring, with a propoxy group influencing its reactivity and biological interactions.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies. Key findings include:

- Acute Toxicity : In studies involving rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Symptoms observed included tremors, weight loss, and respiratory distress at higher concentrations .

- Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant adverse effects such as lethargy and tremors. The median lethal concentration (LC50) was reported at 18,000 mg/m³ .

Table 1: Summary of Toxicological Data

| Endpoint | Value | Methodology |

|---|---|---|

| Oral LD50 | 2,700 mg/kg | Gavage in corn oil |

| Inhalation LC50 | 18,000 mg/m³ | Whole-body exposure |

| Observed Symptoms | Tremors, weight loss | Clinical observation |

Biological Activity

Research indicates that this compound exhibits various biological activities which may have implications for drug development.

Antitumor Activity

Recent studies have investigated the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. It acts on pathways similar to those targeted by established anticancer drugs like gefitinib .

- In Vitro Studies : In vitro assays demonstrated that the compound could significantly reduce cell viability in certain cancer types, suggesting its potential as a therapeutic agent .

Case Studies

A study published in Pharmaceutical Research evaluated a series of compounds related to this compound for their antitumor properties. The findings indicated:

- Enhanced Efficacy : Modifications to the molecular structure led to improved potency against human cancer cell lines compared to unmodified analogs.

Environmental Impact

The environmental persistence of halogenated compounds like this compound raises concerns regarding bioaccumulation and ecological toxicity. Studies suggest that such compounds can disrupt endocrine functions in wildlife .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-bromo-2-fluorophenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization involves controlling stoichiometry, temperature (60–80°C), and reaction time (12–24 hrs). Purification via column chromatography (C18 reverse-phase with acetonitrile/water gradients) is effective for isolating high-purity products, as demonstrated in analogous brominated aromatic syntheses . Monitoring by TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., deshielding of aromatic protons adjacent to electron-withdrawing groups). The 3-chloropropoxy chain’s methylene protons appear as triplets (δ ~3.7–4.2 ppm) .

- FT-IR : Validate functional groups (C-Br stretch ~550–600 cm⁻¹, C-F ~1200–1250 cm⁻¹).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for precise structural determination, particularly to resolve ambiguities in regiochemistry .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl signatures).

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: The bromine atom (strong σ-electron-withdrawing group) directs cross-coupling (e.g., Suzuki) to the para position relative to the fluorine atom. However, steric hindrance from the 3-chloropropoxy chain may alter reactivity. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, competitive reactions with Pd catalysts (e.g., Pd(PPh₃)₄) and varying ligands (e.g., SPhos) help identify optimal conditions. Conflicting regiochemical outcomes in literature may arise from solvent polarity or catalyst choice, necessitating controlled screening .

Q. What strategies resolve contradictions in reported reactivity of bromo vs. chloro substituents during nucleophilic aromatic substitution (NAS)?

Methodological Answer: Bromo groups are typically more reactive than chloro in NAS due to lower bond dissociation energy. However, steric effects from the 3-chloropropoxy chain can suppress reactivity. To resolve discrepancies:

- Perform kinetic studies under controlled conditions (e.g., varying nucleophile strength: NH₃ vs. amines).

- Use isotopic labeling (e.g., ⁸¹Br/³⁷Cl) to track substitution pathways.

- Analyze byproducts via LC-MS to identify competing elimination or side reactions. Adjust solvent polarity (e.g., DMSO vs. THF) to modulate transition states .

Q. How can computational modeling aid in predicting the compound’s stability and degradation pathways?

Methodological Answer:

- Molecular dynamics (MD) simulations : Predict thermal stability by analyzing bond dissociation energies (BDEs) of C-Br and C-Cl bonds.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to hydrolysis or oxidation.

- Degradation studies : Accelerated aging under UV light or elevated temperatures, followed by GC-MS analysis, validates computational predictions. For example, halogen loss (Br/Cl) may generate fluorophenolic byproducts .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to minimize hydrolysis of the chloropropoxy group.

- Handling : Use anhydrous solvents (e.g., dried DCM) and moisture-free reaction setups.

- Stability monitoring : Periodic NMR or HPLC checks detect degradation (e.g., free phenol formation via cleavage of the propoxy chain). Similar halogenated aromatics require strict moisture control, as evidenced in related compounds’ handling protocols .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s role in supramolecular host-guest systems?

Methodological Answer:

- Host design : Use the compound as a halogen-bond donor (Br, Cl) in calixarene or pillararene frameworks. Synthesize derivatives via etherification (e.g., coupling with resorcinol derivatives) .

- Binding studies : Titration experiments (UV-Vis, fluorescence) with guest molecules (e.g., nitroaromatics) quantify association constants (Kₐ).

- X-ray crystallography : Resolve host-guest complexes to analyze halogen-bonding geometries .

Q. What analytical approaches validate the compound’s utility as a synthetic intermediate in pharmaceutical chemistry?

Methodological Answer:

- Functionalization : Convert the bromo group to boronic esters (via Miyaura borylation) for cross-coupling in drug scaffolds.

- Biological assays : Screen derivatives (e.g., substituted benzodiazepines) for activity, referencing synthetic protocols for analogous intermediates in EP 4 374 877 A2 .

- Metabolite tracking : Use radiolabeled (¹⁴C) analogs to study metabolic pathways in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.